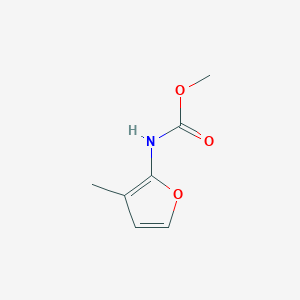
methyl N-(3-methylfuran-2-yl)carbamate
Overview
Description
Methyl N-(3-methylfuran-2-yl)carbamate, also known as Furadan, is a carbamate insecticide that is widely used in agriculture to control various pests. It was first introduced in the market in the 1960s and has since become a popular choice for farmers due to its effectiveness and low cost.
Scientific Research Applications
Pesticide Analysis and Environmental Monitoring
Research has shown that compounds similar to methyl N-(3-methylfuran-2-yl)carbamate, such as carbofuran (a broad-spectrum pesticide), are analyzed using gas-liquid chromatography for their control in edible crops. This demonstrates the importance of accurate pesticide determination methods in ensuring food safety and environmental protection (Ling et al., 1990).
Synthesis of Polyheterocyclic Compounds
A study detailed the synthesis of new polyheterocyclic compounds based on chalcones, which are crucial for developing pharmaceuticals and agrochemicals. This research underscores the role of carbamate compounds in creating complex molecular architectures with potential applications in various fields (Velikorodov et al., 2019).
Molecular Structure and Spectroscopy
The molecular structure and spectroscopic properties of methyl N-(4,6-dimethoxypyrimidin-2-yl) carbamate were explored, showcasing the application of density functional theory in understanding the physical and chemical properties of carbamate derivatives (Ding, 2008).
Environmental Degradation and Remediation
Carbofuran, related to methyl N-(3-methylfuran-2-yl)carbamate, has been studied for its environmental degradation and the effectiveness of microbial remediation. This highlights the environmental impact of carbamate pesticides and the need for effective cleanup technologies (Mishra et al., 2020).
Novel Bacterium for Pesticide Degradation
A novel bacterium was found to increase the degradation of N-methylated carbamates under low-temperature conditions, illustrating the potential of biotechnological approaches in addressing environmental contamination by carbamate pesticides (Fareed et al., 2019).
Safety and Hazards
properties
IUPAC Name |
methyl N-(3-methylfuran-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5-3-4-11-6(5)8-7(9)10-2/h3-4H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVFVZLQDVQGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride](/img/structure/B1422387.png)

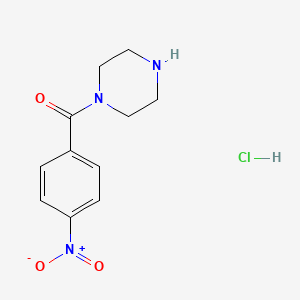
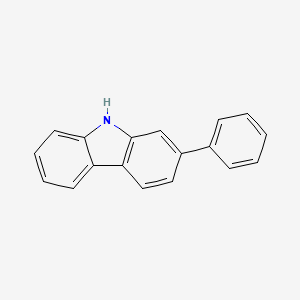
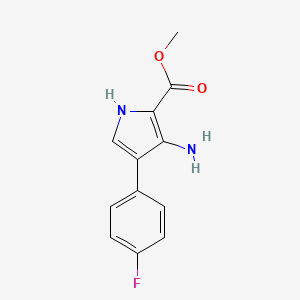
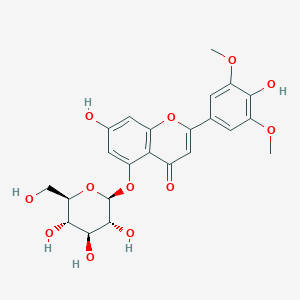
![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1422397.png)
![2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide](/img/structure/B1422400.png)
![1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1422401.png)

![2-chloro-N-{2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}acetamide](/img/structure/B1422404.png)
![2-chloro-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1422406.png)
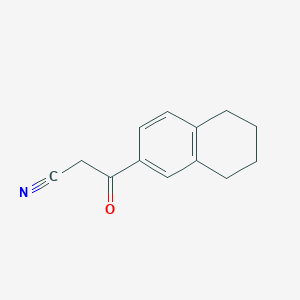
![1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride](/img/structure/B1422409.png)